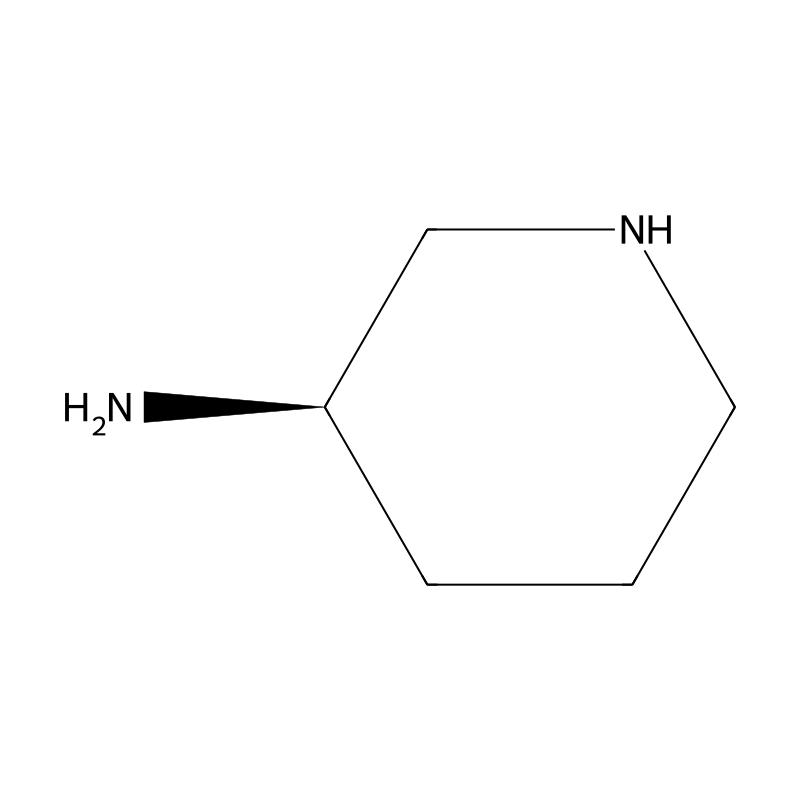

(R)-3-Aminopiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-3-Aminopiperidine is a chiral amine with the molecular formula and a dihydrochloride salt form represented as . It is a derivative of piperidine, characterized by the presence of an amino group at the 3-position of the piperidine ring. This compound is notable for its role in medicinal chemistry, particularly as a building block in the synthesis of various pharmaceuticals. The compound exhibits a melting point of approximately 185-187 °C for its dihydrochloride salt and is soluble in water, making it suitable for biological applications .

Medicinal Chemistry

(R)-3-Aminopiperidine serves as a building block for the synthesis of more complex molecules with potential medicinal properties. Studies have explored its use in developing:

- Anticonvulsants: Derivatives of (R)-3-Aminopiperidine have been investigated for their anticonvulsant activity. PubChem: )

- Anesthetics: Similarly, some (R)-3-Aminopiperidine derivatives show promise as local anesthetics. [Source needed]

Organic Chemistry

(R)-3-Aminopiperidine's chiral nature makes it a valuable tool in asymmetric synthesis. As a chiral ligand or auxiliary, it can influence the stereochemical outcome of reactions, allowing researchers to obtain specific enantiomers of desired products. [Source needed]

Material Science

Limited research suggests (R)-3-Aminopiperidine may find applications in material science. Studies have explored its potential use in:

- Ionophores: Certain derivatives of (R)-3-Aminopiperidine exhibit ionophore activity, facilitating the transport of ions across membranes. [Source needed]

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions with electrophiles.

- Acylation: It can undergo acylation to form amides, which are important in drug synthesis.

- Formation of Salts: The compound can form hydrochloride or dihydrochloride salts, enhancing its solubility and stability for pharmaceutical applications.

For example, (R)-3-Aminopiperidine can be acylated using acetyl chloride to yield (R)-3-acetamidopiperidine .

(R)-3-Aminopiperidine exhibits significant biological activity, particularly as a pharmacological agent. It has been investigated for its potential in treating various conditions due to its ability to interact with neurotransmitter systems. Studies have shown that this compound may influence serotonin and dopamine pathways, making it relevant in the development of antidepressants and antipsychotic medications. Additionally, it has been noted for its role in modulating pain pathways and may possess analgesic properties .

Several methods are available for synthesizing (R)-3-Aminopiperidine:

- Enantioselective Synthesis: Utilizing chiral catalysts to achieve enantiomerically pure (R)-3-Aminopiperidine from racemic mixtures.

- Reduction Reactions: Starting from N-Boc-3-piperidone, where it undergoes condensation with enantiomerically pure amides followed by reduction to yield (R)-3-Aminopiperidine dihydrochloride .

- Multi-Enzyme Cascades: Recent advancements involve using enzyme cascades that streamline the synthesis process while preventing racemization of intermediates, leading to high yields of enantiomerically pure products .

(R)-3-Aminopiperidine finds extensive applications in various fields:

- Pharmaceuticals: As a key intermediate in the synthesis of drugs targeting central nervous system disorders.

- Chemical Research: Utilized as a building block for developing new chemical entities with potential therapeutic effects.

- Material Science: Investigated for its properties in polymer chemistry and other material applications due to its unique structural characteristics .

Interaction studies involving (R)-3-Aminopiperidine have focused on its binding affinity with various receptors and enzymes. Notably, it has been shown to interact with serotonin receptors, influencing mood and anxiety levels. Additionally, studies have indicated that it may modulate the activity of certain ion channels, further contributing to its pharmacological profile .

Several compounds share structural similarities with (R)-3-Aminopiperidine. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3-Aminopiperidine | Core piperidine structure | Non-chiral; used as a reference compound |

| (S)-3-Aminopiperidine | Chiral counterpart | Different biological activity profile |

| 4-Aminopiperidine | Amino group at position 4 | Potentially different pharmacological effects |

| N-Boc-3-aminopiperidine | Protected form | Used as an intermediate in synthetic pathways |

While these compounds share structural characteristics, (R)-3-Aminopiperidine is unique due to its specific chirality and resultant biological activity, which can differ significantly from its non-chiral or differently substituted counterparts .